Vinyl neodecanoate, also known by its trade name VeoVa 10, is derived from neodecanoic acid. It is classified as a vinyl ester, specifically a vinylic monomer that is often utilized in conjunction with other monomers to create emulsion polymers. The structure of vinyl neodecanoate includes a branched aliphatic chain that contributes to its unique properties. The term "neodecanoate" indicates that the compound contains a ten-carbon chain, which is characteristic of neodecanoic acid derivatives .
The synthesis of vinyl neodecanoate typically involves the vinylation of neodecanoic acid through various methods. One notable process includes the use of palladium and copper catalysts in the presence of ethylene and oxygen. The general steps are as follows:
For example, one method reports an initial reaction rate of 0.5 mol/L-hr with yields varying based on specific conditions such as temperature and catalyst concentration .
The molecular structure of vinyl neodecanoate can be described as follows:
The branched structure enhances the material's performance in coatings and adhesives by providing flexibility and durability .
Vinyl neodecanoate participates in various chemical reactions primarily through polymerization processes. Key reactions include:
The resulting polymers exhibit improved mechanical properties and chemical resistance compared to those made from traditional vinyl esters .
The mechanism of action for vinyl neodecanoate primarily involves its role as a modifying agent in polymer formulations. During polymerization:
This mechanism allows for the formation of complex polymer networks that possess desirable properties such as flexibility, durability, and resistance to environmental factors .
Vinyl neodecanoate exhibits several important physical and chemical properties:
These properties make it suitable for applications in coatings and adhesives where durability and performance are critical .
Vinyl neodecanoate finds extensive applications across various fields:
Furthermore, research has explored its use in antimicrobial applications when combined with nanosilver particles within polymer matrices .
Vinyl neodecanoate (VN) primarily serves as a comonomer in emulsion copolymerization systems, where its kinetics exhibit distinct characteristics. The propagation rate coefficient (kp) for VN, measured via pulsed laser polymerization (PLP), follows the Arrhenius relationship kp = 107.31 exp(-22.2 kJ·mol-1/RT) dm³·mol-1·s-1 across -21°C to +21°C [4]. This value is statistically distinct from vinyl acetate (107.16 exp(-20.7 kJ·mol-1/RT)), reflecting VN’s steric hindrance during radical addition [4]. In terpolymer systems with vinyl acetate and butyl acrylate, VN reduces the overall polymerization rate by 15–30% compared to linear monomers due to diffusional limitations at the polymer particle interface [7].
Fouling presents a major challenge in continuous emulsion processes. Inline ultrasonic measurements reveal that VN-containing systems accumulate 10–25% higher fouling masses than vinyl acetate homopolymers under identical reactor conditions, attributed to hydrophobic aggregation [7]. This necessitates specialized reactor designs (e.g., oscillatory flow reactors) to mitigate fouling through enhanced shear rates [7].
Table 1: Emulsion Polymerization Kinetic Parameters for Vinyl Neodecanoate Systems
Parameter | Value | Measurement Technique |
---|---|---|
Propagation rate coefficient (kp) | 107.31 exp(-22.2 kJ·mol-1/RT) | Pulsed laser polymerization [4] |
Glass transition temperature (Tg) | -3°C (homopolymer) | Differential scanning calorimetry [2] [5] |
Fouling mass increase | 10–25% vs. vinyl acetate | Ultrasonic monitoring [7] |
VN’s reactivity stems from its unique molecular architecture. Its neodecanoate moiety features a tertiary α-carbon (7,7-dimethyloctanoate isomer) devoid of abstractable hydrogen atoms [2] [8]. This branching confers extreme hydrophobicity (water solubility: <0.1% w/w) and reduces critical micelle concentration by 40–60% relative to linear vinyl esters like vinyl laurate [5] [8]. During copolymerization, this hydrophobicity drives VN to localize at the particle-water interface, lowering surface tension by 18–22 mN·m-1 and enhancing colloidal stability [2].
The absence of α-hydrogens eliminates pathways for alkali-induced ester hydrolysis. Polymers incorporating >20% VN exhibit near-complete resistance to saponification at pH 12, whereas vinyl acetate copolymers degrade within 24 hours under identical conditions [5] [9]. Additionally, UV stability improves by 30–50% due to the tertiary carbon’s radical scavenging capability and reduced chromophore formation [5] [8].
Table 2: Influence of Branching on Key Reactivity and Stability Parameters
Property | Vinyl Neodecanoate | Linear Vinyl Esters |
---|---|---|
α-Carbon substitution | Tertiary (no H atoms) | Secondary (labile H) |
Water resistance | High (water absorption <5%) | Moderate (water absorption 15–30%) [2] |
Alkali resistance | No hydrolysis at pH 12 | Rapid saponification [5] |
Hydrophobicity (LogP) | 4.9 | 2.1–3.3 [8] |
Commercial VN (CAS 51000-52-3) comprises isomeric mixtures, typically including 2,2-dimethyloctanoate, 2-ethyl-2,5-dimethylhexanoate, and 2-propylheptanoate derivatives [3] [8]. Despite structural variations, pulsed laser polymerization studies confirm that kp values differ by <5% among isomers, enabling treatment as a quasi-homogeneous monomer during polymerization [4]. However, isomeric distribution critically influences polymer microstructure. Branches closer to the ester group (e.g., 2,2-dimethyl isomers) increase backbone free volume by 20–30%, yielding polymers with lower crystallinity (Tg = -3°C) versus linear analogues (Tg >0°C) [8] [4].
In acrylic copolymer systems, VN isomers reduce entanglement density by 15–40%, enhancing chain mobility. This manifests as a 50% increase in strain-at-break for VN-acrylate coatings compared to methyl methacrylate counterparts [8]. The steric bulk also restricts rotational freedom, elevating energy dissipation in vibration-dampening resins by 70% [5] [9].
VN’s polymerization employs specialized initiators to address steric constraints:
Table 3: Initiator Systems for Vinyl Neodecanoate Polymerization
Initiator Type | Conditions | Efficiency |
---|---|---|
Pd/Cu₂Cl₂ colloid | 100°C, 20 bar CO, LiCl promoter | Turnover frequency: 200 h⁻¹ [6] |
Ascorbic acid/tBHPO + Fe³⁺ | 60°C, aqueous emulsion | >95% conversion in 4 min [7] |
RAFT (dodecyl trithiocarbonate) | 70°C, bulk polymerization | Đ = 1.2–1.4 [1] |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0